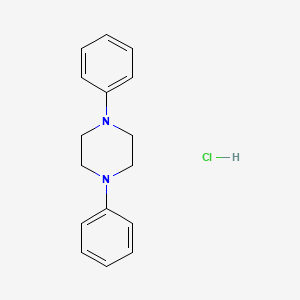

N,N'-Diphenylpiperazine hydrochloride

Descripción

Propiedades

Número CAS |

13548-82-8 |

|---|---|

Fórmula molecular |

C16H19ClN2 |

Peso molecular |

274.79 g/mol |

Nombre IUPAC |

1,4-diphenylpiperazine;hydrochloride |

InChI |

InChI=1S/C16H18N2.ClH/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |

Clave InChI |

IMFPHNZKNBEGMM-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origen del producto |

United States |

Métodos De Preparación

Direct Cyclization of Aniline and Bis-(2-chloroethyl) Amine Hydrochloride

A well-documented industrially scalable method for preparing N-phenylpiperazine hydrochloride (a closely related compound to N,N'-diphenylpiperazine hydrochloride) involves the direct cyclization reaction of aniline with bis-(2-chloroethyl) amine hydrochloride under solvent-free conditions. This method is notable for its simplicity, high yield, and purity, making it a benchmark for industrial production.

- Raw Materials: Aniline and bis-(2-chloroethyl) amine hydrochloride.

- Reaction Conditions: The two reactants are mixed in a molar ratio typically ranging from 1:1 to 1:2 and heated to a temperature between 160°C and 250°C until fusion occurs, allowing cyclization to proceed in the molten state.

- Post-Reaction Treatment: The reaction mixture is neutralized using an alkaline aqueous solution, commonly sodium hydroxide or sodium carbonate solutions, followed by phase separation and washing.

- Purification: The crude product is purified by reduced pressure distillation to achieve high purity.

Key Performance Metrics from Industrial Scale Examples:

| Embodiment | Aniline (kg) | Bis-(2-chloroethyl) Amine Hydrochloride (kg) | Reaction Temp (°C) | Reaction Time (hours) | Neutralizing Agent | Product Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|---|

| 3 | 100 | 305 | 190 | 3 | 30% NaOH | 79.8 | 99.3 |

| 4 | 100 | 270 | 190 | 3 | 30% NaOH | 79.6 | 99.4 |

| 11 | 100 | 250 | 180 | 4 | 30% NaOH | 79.5 | 99.0 |

| 12 | 100 | 250 | 200 | 3 | 30% NaOH | 78.7 | 99.5 |

| 17 | 100 | 250 | 190 | 3 | 30% Na2CO3 | 81.2 | 99.4 |

| 18 | 100 | 250 | 190 | 3 | 30% NaHCO3 | 78.8 | 99.6 |

| 19 | 100 | 250 | 190 | 3 | 30% Wet Chemical* | 79.9 | 99.4 |

*Wet chemical refers to a generic alkaline aqueous solution.

This method yields N-phenylpiperazine hydrochloride with purity exceeding 99% and yields around 79-81%, demonstrating robustness and reproducibility. The reaction temperature and molar ratios are critical parameters influencing yield and purity. The alkaline treatment efficiently removes hydrochloride salts and residual acids, facilitating product isolation.

Palladium-Catalyzed Modular Synthesis via Cyclization of Propargyl Carbonates and Diamines

An advanced synthetic approach involves the palladium-catalyzed cyclization of propargyl carbonates with diamine substrates to form substituted piperazines, including N,N'-diphenylpiperazine derivatives. This method offers high regio- and stereochemical control and proceeds under mild conditions.

- Catalyst: Palladium complexes (Pd(0)) facilitate oxidative addition and cyclization.

- Substrates: Propargyl carbonates (including phenyl-substituted variants) and bis-nitrogen nucleophiles such as aniline derivatives or sulfonamide-protected diamines.

- Reaction Conditions: Mild temperatures, often room temperature or slightly elevated, with low catalyst loadings.

- Outcome: Formation of piperazine rings with diverse substitution patterns and high yields (often >90%).

The reaction proceeds via oxidative addition of palladium(0) to the propargyl carbonate, generating a cationic palladium allene intermediate. Nucleophilic attack by the diamine nitrogen leads to a palladium-carbenoid intermediate, which upon protonation forms a palladium-π-allyl species. Intramolecular attack and reductive elimination yield the cyclized piperazine product and regenerate the catalyst.

- Broad substrate scope allowing synthesis of various substituted piperazines.

- High regio- and stereoselectivity.

- Mild reaction conditions minimize side reactions and decomposition.

- Applicable to larger ring nitrogen heterocycles beyond six-membered piperazines.

- Piperazine derivatives synthesized with yields ranging from moderate to excellent (70-98%).

- Selectivity can be controlled by temperature adjustments (e.g., reactions at 0°C improve regioselectivity significantly).

This palladium-catalyzed method represents a versatile synthetic tool for preparing N,N'-diphenylpiperazine hydrochloride and its analogs with functional group diversity, which is valuable for medicinal chemistry applications.

Comparative Summary of Preparation Methods

| Feature | Direct Cyclization (Aniline + Bis-(2-chloroethyl) Amine Hydrochloride) | Palladium-Catalyzed Cyclization (Propargyl Carbonates + Diamines) |

|---|---|---|

| Reaction Type | Thermal cyclization under solvent-free molten conditions | Catalytic cyclization under mild conditions |

| Catalyst | None | Palladium complex (Pd(0)) |

| Temperature Range | 160°C to 250°C | Room temperature to mild heating |

| Reaction Time | 3-4 hours | Typically hours, varies with substrate |

| Yield | ~79-81% | 70-98% (substrate dependent) |

| Purity (HPLC) | >99% | High, depending on purification |

| Scalability | Industrial scale demonstrated | Primarily laboratory scale, potential for scale-up |

| Substrate Scope | Limited to aniline and bis-(2-chloroethyl) amine hydrochloride | Broad, including substituted diamines and propargyl carbonates |

| Environmental Impact | Low liquid waste, no solvent used | Requires palladium catalyst, solvent use varies |

| Product Diversity | Mainly N-phenylpiperazine hydrochloride | Wide range of substituted piperazines |

Análisis De Reacciones Químicas

Types of Reactions

N,N’-Diphenylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N’-Diphenylpiperazine N,N’-dioxide.

Reduction: Reduction reactions can convert the compound back to its parent piperazine derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the piperazine ring itself.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: N,N’-Diphenylpiperazine N,N’-dioxide.

Reduction: N,N’-Diphenylpiperazine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N,N’-Diphenylpiperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of metal complexes and coordination compounds.

Biology: Investigated for its potential as an ion channel modulator and anticancer agent.

Medicine: Explored for its pharmacological properties, including its potential use in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of N,N’-Diphenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may modulate ion channels or interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the target molecule .

Comparación Con Compuestos Similares

Key Compounds

Structural Insights

- Ring Size and Reactivity: Unlike diazacyclooctanes (8-membered rings), N,N'-diphenylpiperazine’s 6-membered ring cannot undergo cyclization to form planar diradicals, as observed in Ag⁺-mediated reactions .

- Substituent Effects : Fluorination at the 5-position on phenyl groups enhances metabolic stability , while phenethyl substituents (e.g., in VMAT2 inhibitors) reduce binding affinity compared to methoxy groups .

Pharmacological and Functional Comparisons

Calcium Channel Modulation

- Flunarizine Hydrochloride : Blocks L-type Ca²⁺ channels, used for migraines and vertigo. Causes arrhythmias at high doses due to myocardial calcium inhibition .

- T-Type Calcium Blockers : Diphenylpiperazine derivatives with N-alkyl chains (e.g., 2-phenethyl) show analgesic effects in inflammatory pain models .

Neurotransmitter System Interactions

- VMAT2 Inhibition : 1,4-Diphenethylpiperazine analogs (Ki = 35–410 nM) compete with dopamine uptake, with N-4-(4-methoxyphenethyl) groups reducing activity .

- SSRI Activity : Paroxetine’s 2,5-diphenyl configuration enables selective serotonin reuptake inhibition, unlike N,N'-diphenylpiperazine’s lack of CNS-targeted applications .

Metabolic Stability

- Fluorination at the 5-position on phenyl groups decreases human liver microsomal clearance (Clint) by 50%, while 4’-fluorination has minimal impact . Hydrolysis of diphenylpiperazine rings is a minor metabolic pathway .

Reactivity and Stability

- Diradical Formation: Diazacyclooctanes (e.g., N,N′-diphenyl-3,7-diazacyclooctane) form persistent diradicals via Ag⁺-mediated cyclization, whereas N,N'-diphenylpiperazine cannot due to steric and geometric constraints .

- Ion Pairing : In NMR studies, N,N'-diphenylpiperazine’s BF₄⁻ counterion exhibits diffusion coefficients consistent with tight ion pairing, unlike larger ligands .

Actividad Biológica

N,N'-Diphenylpiperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N,N'-Diphenylpiperazine hydrochloride is a piperazine derivative characterized by two phenyl groups attached to the nitrogen atoms of the piperazine ring. This structural configuration is essential for its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of N,N'-Diphenylpiperazine hydrochloride can be attributed to several mechanisms:

- Calcium Channel Modulation : Research indicates that diphenylpiperazine derivatives can act as calcium channel blockers, specifically targeting N-type calcium channels. This action is linked to their potential in treating neuropathic pain, as demonstrated in animal models where these compounds exhibited anti-allodynic and anti-hyperalgesic effects .

- Neurotransmitter Interaction : The compound has shown affinity for various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction may contribute to its antidepressant and anxiolytic effects .

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Case Studies

Several studies have explored the efficacy and safety of N,N'-Diphenylpiperazine hydrochloride:

- Neuropathic Pain Model : In a study involving spinal nerve ligation in rats, compounds derived from diphenylpiperazine exhibited significant reductions in pain sensitivity, indicating their potential as therapeutic agents for neuropathic pain management .

- Antimicrobial Activity : A series of experiments demonstrated that N,N'-Diphenylpiperazine hydrochloride exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

- Antioxidant Studies : The compound was evaluated using the DPPH assay, revealing its ability to inhibit oxidative stress markers, thus supporting its role as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N'-Diphenylpiperazine Hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using aniline and alkylating agents. describes a route where aniline reacts with 1,2-dibromoethane under alkaline conditions (Na₂CO₃, 130°C) to form N,N'-diphenylpiperazine, followed by HCl treatment to yield the hydrochloride salt . Alternatively, tris(2-chloroethyl)phosphate as an alkylating agent achieves higher yields (90.86%) under milder conditions, as noted in . Key variables include temperature, solvent polarity (e.g., THF vs. aqueous HCl), and stoichiometric ratios of reagents.

Q. How can structural characterization of N,N'-Diphenylpiperazine Hydrochloride be reliably performed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- IR Spectroscopy : Compare experimental peaks (e.g., N–H stretching at ~2500–3000 cm⁻¹) with NIST reference data ( ) to confirm amine and hydrochloride functional groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in for structurally similar piperazine derivatives .

- NMR : Use ¹H-NMR to verify aromatic proton environments (δ 6.5–7.5 ppm for phenyl groups) and piperazine ring protons (δ 2.5–3.5 ppm), as per .

Q. What solvents and conditions enhance the solubility of N,N'-Diphenylpiperazine Hydrochloride for in vitro assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic dissociation. For biological assays:

- Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in PBS (pH 7.4).

- Adjust pH to 5–6 with acetate buffer to prevent precipitation, as chloride counterions stabilize solubility .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl rings influence the compound’s reactivity and biological activity?

- Methodological Answer : Computational modeling (e.g., DFT) can predict electronic effects:

- Electron-withdrawing groups (e.g., –Cl, –NO₂) increase electrophilicity, altering binding to biological targets ( discusses nitrosation effects) .

- Steric hindrance from ortho-substituents reduces rotational freedom, impacting conformational stability in receptor binding ( highlights styryl derivatives with fluorophenyl groups) .

- Experimental Validation : Synthesize analogs (e.g., para-methoxy or meta-chloro derivatives) and compare IC₅₀ values in target assays.

Q. What mechanisms explain conflicting reports on the compound’s stability under oxidative conditions?

- Data Contradiction Analysis :

- notes persistent diradical formation in N,N'-diphenylpiperazine derivatives under UV light, suggesting radical-mediated degradation pathways .

- In contrast, demonstrates photocatalytic degradation of piperazine-based coordination polymers via hydroxyl radicals, implying pH-dependent instability .

- Resolution : Conduct controlled stability studies under varying pH, light exposure, and oxidizing agents (e.g., H₂O₂), monitored via HPLC-MS.

Q. How can N,N'-Diphenylpiperazine Hydrochloride be integrated into supramolecular or coordination complexes for material science applications?

- Methodological Answer :

- Coordination Chemistry : Use the piperazine nitrogen atoms as ligands for transition metals (e.g., Mo, Rh), as shown in and for uranyl and rhodium complexes .

- Supramolecular Assembly : Leverage π-π stacking of phenyl rings and hydrogen bonding (via HCl) to design frameworks, similar to ’s triaminoguanidinium-based structures .

Q. What analytical strategies address low reproducibility in pharmacological assays involving this compound?

- Methodological Answer :

- Purity Control : Use TLC (GF254 silica plates, hexane:EtOAc 3:1) to monitor synthetic intermediates, as in .

- Batch Consistency : Standardize crystallization protocols (e.g., slow evaporation from MeOH/HCl) to ensure uniform particle size and dissolution rates .

- Bioassay Optimization : Include internal controls (e.g., reference agonists/antagonists) to normalize inter-assay variability.

Specialized Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.